molecular formula C7H6BrCl B1266831 4-Bromo-3-chlorotoluene CAS No. 6627-51-6

4-Bromo-3-chlorotoluene

Cat. No. B1266831
CAS RN: 6627-51-6
M. Wt: 205.48 g/mol
InChI Key: SDTULEXOSNNGAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated toluenes, such as 4-Bromo-3-chlorotoluene, typically involves halogenation reactions where direct bromination or chlorination of toluene derivatives is carried out under controlled conditions. For instance, the synthesis of related compounds like 4-Bromo-2-chlorotoluene has been achieved through a diazotization-Sandmeyer reaction, highlighting the versatility of halogenation techniques in aromatic chemistry (Xue Xu, 2006).

Molecular Structure Analysis

Vibrational spectroscopic methods, such as FT-IR and FT-Raman, are powerful tools for analyzing the molecular structure of halogenated aromatic compounds. Studies on similar molecules, like 2-bromo-4-chlorotoluene, have provided insights into the effects of bromine and chlorine substituents on the geometry of the benzene ring and its vibrational modes, emphasizing the importance of theoretical and experimental methods in understanding molecular structures (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-3-chlorotoluene has been a subject of interest in various chemical synthesis and reaction studies. One study focused on its synthesis from 4-bromo-2-nitrotoluene, involving a diazotization-Sandmeyer reaction, an important process in organic synthesis (Xue Xu, 2006). Another research investigated the reactions of OH and SO4- with halobenzenes and halotoluenes, including 4-Bromo-3-chlorotoluene, using pulse radiolysis technique, contributing to our understanding of reaction kinetics and mechanisms in complex chemical systems (G. Merga et al., 1994).

Spectroscopy and Molecular Structure Analysis

The molecular structure and vibrational properties of 4-Bromo-3-chlorotoluene have been examined using FT-IR and FT-Raman spectroscopy. These studies are crucial for understanding the electronic properties and structural dynamics of such molecules (C. Arunagiri et al., 2011).

Catalysis and Chemical Reactions

4-Bromo-3-chlorotoluene has been used in studies exploring catalytic processes. For instance, research on liquid-phase bromination of aromatics over zeolite H-beta catalysts has implications for industrial applications in organic synthesis (Avninder Singh et al., 1999). Additionally, its role in photocatalytic reactions and in reactions involving electron attachment provides insights into advanced chemical synthesis techniques (M. Mahmoodi-Darian et al., 2018).

Environmental and Biodegradation Studies

The compound has also been a focus in environmental studies, particularly in the context of biodegradation. For instance, a study on the biodegradation ability of Achromobacter sp. KW1 strain on isomers of chlorotoluene, including 4-chlorotoluene, provides valuable information on environmental remediation processes (A. Pacholak et al., 2017).

Safety And Hazards

4-Bromo-3-chlorotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

1-bromo-2-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTULEXOSNNGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216468
Record name 4-Bromo-3-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorotoluene

CAS RN

6627-51-6
Record name 4-Bromo-3-chlorotoluene
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Record name 6627-51-6
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Record name 4-Bromo-3-chlorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-4-methyl-benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LF Fieser, DM Bowen - Journal of the American Chemical Society, 1940 - ACS Publications
… Using the method ofCohen and Raper6 with some modifications, this was converted into 4-bromo-3chlorotoluene (VII). Since a preliminary trial of the condensation of a comparable …
Number of citations: 25 pubs.acs.org
R Pearce-Higgins - 2022 - repository.cam.ac.uk
Non-covalent interactions are routinely used by enzymes to control selectivity of chemical reactions during biosynthesis. This prevalence in nature has inspired chemists to adapt these …
Number of citations: 3 www.repository.cam.ac.uk
LD Marciasini, J Richard, B Cacciuttolo, G Sartori… - Tetrahedron, 2019 - Elsevier
Owing to the unusual reactivity of dialkylamine-borane complexes, a methodology was developed to simply access boronic acids. The intrinsic instability of magnesium …
Number of citations: 16 www.sciencedirect.com
E Miller, JM Sprague, LW Kissinger… - Journal of the …, 1940 - ACS Publications
… Using the method ofCohen and Raper6 with some modifications, this was converted into 4-bromo-3chlorotoluene (VII). Since a preliminary trial of the condensation of a comparable …
Number of citations: 75 pubs.acs.org
FM Vainshtein, EI Tomilenko, EA Shilov - Kinet. Catal, 1969
Number of citations: 2

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